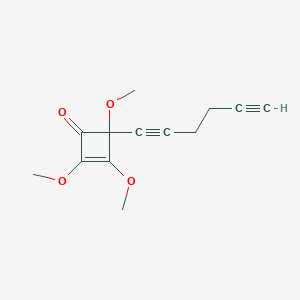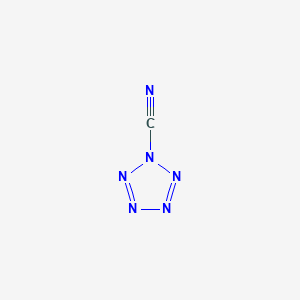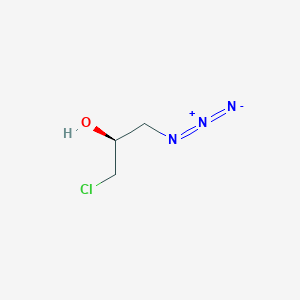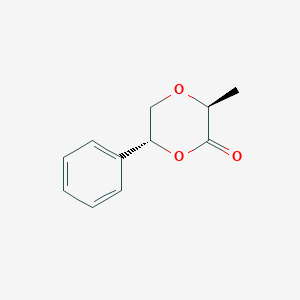![molecular formula C14H10INO2 B12538501 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine CAS No. 651741-81-0](/img/structure/B12538501.png)
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine is a synthetic organic compound characterized by the presence of an iodo-substituted benzodioxole moiety and a pyridine ring
準備方法
The synthesis of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde.
Iodination: The benzodioxole moiety is then iodinated using iodine and a suitable oxidizing agent.
Vinylation: The iodinated benzodioxole is subjected to a Heck reaction with a pyridine derivative to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the iodine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound serves as a probe in biological studies to understand the mechanisms of various biochemical pathways.
作用機序
The mechanism of action of 4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may bind to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine can be compared with other similar compounds, such as:
4-[2-(6-Bromo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.
4-[2-(6-Chloro-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and interactions with biological targets.
特性
CAS番号 |
651741-81-0 |
|---|---|
分子式 |
C14H10INO2 |
分子量 |
351.14 g/mol |
IUPAC名 |
4-[2-(6-iodo-1,3-benzodioxol-5-yl)ethenyl]pyridine |
InChI |
InChI=1S/C14H10INO2/c15-12-8-14-13(17-9-18-14)7-11(12)2-1-10-3-5-16-6-4-10/h1-8H,9H2 |
InChIキー |
VJKGZLQIBXZFKZ-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC3=CC=NC=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)


![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
